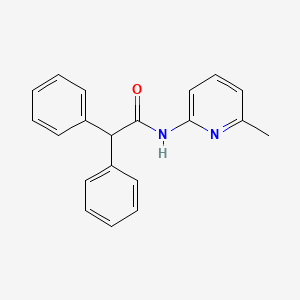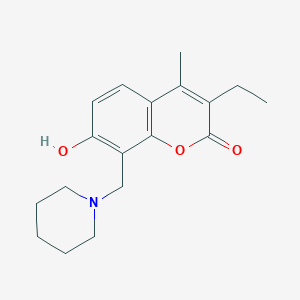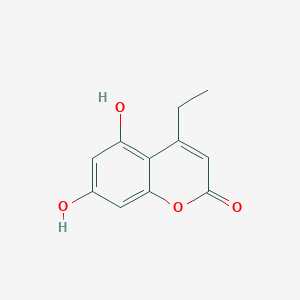![molecular formula C18H18FNO2 B5912387 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as EF-1, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of chalcones, which are known for their diverse biological activities. EF-1 has been synthesized by various methods and has been studied extensively for its mechanism of action and biochemical effects.
Wirkmechanismus
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various genes associated with inflammation and cancer. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to possess anti-microbial activity against various strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized by various methods. It has been studied extensively for its mechanism of action and biochemical effects, making it a potential candidate for drug development. However, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one also has some limitations for lab experiments. It has not been studied extensively for its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is the evaluation of its pharmacokinetic and pharmacodynamic properties, which are important for drug development. Moreover, the toxicity and side effects of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one need to be fully evaluated. Another potential direction is the development of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives with improved biological activities and reduced toxicity. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one derivatives can be synthesized by modifying the chemical structure of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and evaluating their biological activities. Finally, the potential applications of 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in the treatment of various diseases, such as cancer and inflammation, need to be further explored.
Synthesemethoden
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one can be synthesized by using a variety of methods, including Claisen-Schmidt condensation, Suzuki coupling, and Heck reaction. One of the most commonly used methods is the Claisen-Schmidt condensation, which involves the reaction of 4-fluorobenzaldehyde and 4-ethoxyaniline in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and ethyl bromoacetate to yield 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one.
Wissenschaftliche Forschungsanwendungen
3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit anti-microbial activity against various strains of bacteria and fungi.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYDYUUSHEEQX-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)


![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)


![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
